6,10-Dimethylundeca-5,9-dien-2-ol
Overview
Description
6,10-Dimethylundeca-5,9-dien-2-ol is an organic compound with the molecular formula C₁₃H₂₄O and a molecular weight of 196.3291 g/mol . It is also known by other names such as 2,6-Dimethyl-2,6-undecadien-10-ol and geranylacetol . This compound is characterized by its unique structure, which includes two double bonds and two methyl groups, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
The synthesis of 6,10-Dimethylundeca-5,9-dien-2-ol can be achieved through several synthetic routes. One common method involves the reaction of linalool with ethyl acetoacetate in the presence of an alkaline catalyst, followed by rearrangement and decarboxylation . Industrial production methods often involve similar processes but on a larger scale, ensuring the purity and yield of the compound.
Chemical Reactions Analysis
6,10-Dimethylundeca-5,9-dien-2-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into saturated alcohols.
Substitution: It can undergo substitution reactions, particularly at the double bonds, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
6,10-Dimethylundeca-5,9-dien-2-ol has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Biology: This compound is studied for its role in the biosynthesis of pheromones in certain insect species.
Medicine: Research is ongoing to explore its potential therapeutic properties.
Industry: It is used in the production of fragrances and flavors due to its pleasant aroma.
Mechanism of Action
The mechanism of action of 6,10-Dimethylundeca-5,9-dien-2-ol involves its interaction with specific molecular targets and pathways. In biological systems, it acts as a pheromone precursor, undergoing enzymatic transformations to produce active pheromones . The molecular targets include enzymes involved in the biosynthesis pathways, such as farnesyl diphosphate synthase .
Comparison with Similar Compounds
6,10-Dimethylundeca-5,9-dien-2-ol can be compared with similar compounds such as:
Farnesol: This compound has a similar carbon skeleton but includes additional double bonds and hydroxyl groups.
The uniqueness of this compound lies in its specific structure, which allows it to participate in a variety of chemical reactions and biological processes.
Properties
IUPAC Name |
6,10-dimethylundeca-5,9-dien-2-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24O/c1-11(2)7-5-8-12(3)9-6-10-13(4)14/h7,9,13-14H,5-6,8,10H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYFDNQZGOHRKNK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC=C(C)CCC=C(C)C)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24O | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50886073 | |
Record name | 5,9-Undecadien-2-ol, 6,10-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50886073 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.33 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53837-34-6 | |
Record name | 6,10-Dimethyl-5,9-undecadien-2-ol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=53837-34-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5,9-Undecadien-2-ol, 6,10-dimethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053837346 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5,9-Undecadien-2-ol, 6,10-dimethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 5,9-Undecadien-2-ol, 6,10-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50886073 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6,10-dimethylundeca-5,9-dien-2-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.454 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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